molecular formula C8H8O4S B11999315 4-acetylbenzenesulfonic Acid CAS No. 34074-93-6

4-acetylbenzenesulfonic Acid

Cat. No.: B11999315
CAS No.: 34074-93-6
M. Wt: 200.21 g/mol
InChI Key: ACPXHHDRVABPNY-UHFFFAOYSA-N
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Description

4-Acetylbenzenesulfonic acid is an organosulfur compound with the molecular formula C8H8O4S. It is a derivative of benzenesulfonic acid, where an acetyl group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetylbenzenesulfonic acid can be synthesized through the sulfonation of acetophenone. The process involves the reaction of acetophenone with sulfur trioxide or fuming sulfuric acid, which introduces the sulfonic acid group into the benzene ring. The reaction conditions typically require controlled temperatures and the use of a solvent like acetic acid to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also emphasizes safety measures due to the use of strong acids and the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-Acetylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzenesulfonic acid derivatives.

Scientific Research Applications

4-Acetylbenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in biochemical assays and as a reagent in enzyme studies.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-acetylbenzenesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the acetyl group can undergo nucleophilic attack. These interactions facilitate the compound’s role in various chemical reactions and biological processes.

Comparison with Similar Compounds

    Benzenesulfonic acid: Lacks the acetyl group, making it less reactive in certain reactions.

    4-Methylbenzenesulfonic acid: Has a methyl group instead of an acetyl group, leading to different chemical properties.

    4-Hydroxybenzenesulfonic acid: Contains a hydroxyl group, which alters its reactivity and applications.

Uniqueness: 4-Acetylbenzenesulfonic acid is unique due to the presence of both the acetyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various synthetic and industrial processes.

Properties

IUPAC Name

4-acetylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-6(9)7-2-4-8(5-3-7)13(10,11)12/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPXHHDRVABPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90955631
Record name 4-Acetylbenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34074-93-6
Record name Benzenesulfonic acid, 4-acetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034074936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetylbenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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